
N,N-Diisopropyl-3-(1,10-phenanthrolin-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Diisopropyl-3-(1,10-phenanthrolin-2-yl)benzamide is a complex organic compound with the molecular formula C25H25N3O and a molecular weight of 383.49 g/mol . This compound is characterized by the presence of a phenanthroline moiety, which is known for its chelating properties, making it a versatile ligand in coordination chemistry .
Méthodes De Préparation
. The reaction conditions often include the use of an inert atmosphere, such as nitrogen, and solvents like dichloromethane or tetrahydrofuran. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
N,N-Diisopropyl-3-(1,10-phenanthrolin-2-yl)benzamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common reagents and conditions used in these reactions include acidic or basic environments, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used but often include modified phenanthroline derivatives .
Applications De Recherche Scientifique
N,N-Diisopropyl-3-(1,10-phenanthrolin-2-yl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with various metal ions.
Biology: The compound’s chelating properties make it useful in studying metal ion interactions in biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with metal ions.
Industry: It is used in the development of advanced functional materials, such as luminescent metallo-polymers.
Mécanisme D'action
The mechanism of action of N,N-Diisopropyl-3-(1,10-phenanthrolin-2-yl)benzamide primarily involves its ability to chelate metal ions. The phenanthroline moiety forms stable complexes with metal ions, which can influence various biochemical and chemical pathways. The molecular targets and pathways involved depend on the specific metal ion and the context in which the compound is used .
Comparaison Avec Des Composés Similaires
N,N-Diisopropyl-3-(1,10-phenanthrolin-2-yl)benzamide can be compared with other phenanthroline derivatives, such as:
1,10-Phenanthroline: A simpler compound with similar chelating properties but without the benzamide and diisopropyl groups.
2,2’-Bipyridine: Another chelating ligand with similar coordination properties but different structural features.
The uniqueness of this compound lies in its specific functional groups, which enhance its chelating ability and provide additional sites for chemical modification .
Propriétés
Formule moléculaire |
C25H25N3O |
|---|---|
Poids moléculaire |
383.5 g/mol |
Nom IUPAC |
3-(1,10-phenanthrolin-2-yl)-N,N-di(propan-2-yl)benzamide |
InChI |
InChI=1S/C25H25N3O/c1-16(2)28(17(3)4)25(29)21-8-5-7-20(15-21)22-13-12-19-11-10-18-9-6-14-26-23(18)24(19)27-22/h5-17H,1-4H3 |
Clé InChI |
SXJJDVHBLJKQLQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(C(C)C)C(=O)C1=CC=CC(=C1)C2=NC3=C(C=CC4=C3N=CC=C4)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



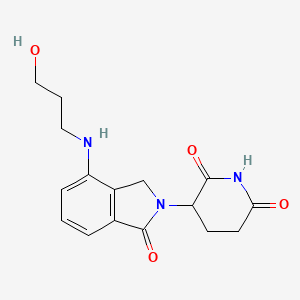
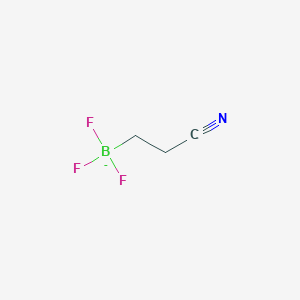
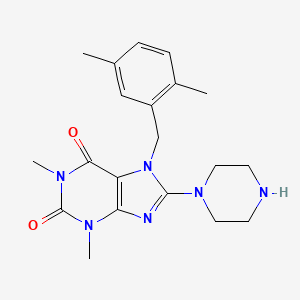
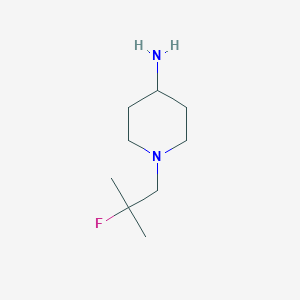
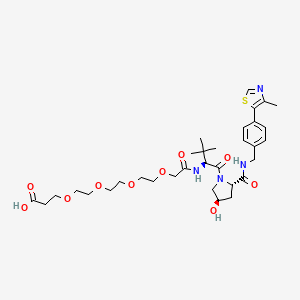
![1-Ethyl-3-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-ylmethyl]-urea](/img/structure/B14773915.png)

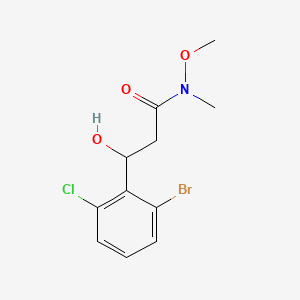
![4-Propan-2-yl-2-[4-propan-2-yl-1-[3-(trifluoromethyl)phenyl]-4,5-dihydroimidazol-2-yl]-1-[3-(trifluoromethyl)phenyl]-4,5-dihydroimidazole](/img/structure/B14773934.png)
![5-Amino-4'-methoxy-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B14773940.png)
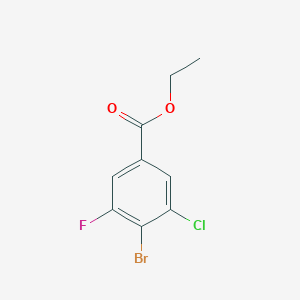
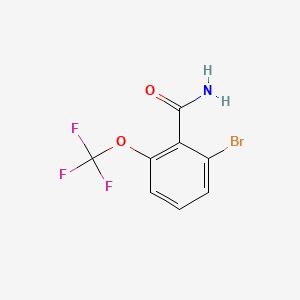
![2-amino-N-[(3-methoxypyrazin-2-yl)methyl]-N-methylpropanamide](/img/structure/B14773950.png)
